Acetamide, N-[1-(phenylmethyl)propyl]-
Description
Acetamide, N-[1-(phenylmethyl)propyl]- (IUPAC name: N-[1-(benzyl)propyl]acetamide) is a secondary acetamide derivative with a benzyl-substituted propyl chain attached to the nitrogen atom. Its molecular formula is C₁₃H₁₉NO, and it features a flexible propyl backbone, a benzyl (phenylmethyl) group for aromatic interactions, and an acetamide moiety capable of hydrogen bonding.
Properties
CAS No. |
100368-58-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(1-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,13,14) |
InChI Key |
IFBDSFPIBUTERT-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features, properties, and applications of N-[1-(phenylmethyl)propyl]acetamide and its analogs:
Key Comparisons
AdipoRon (Neuroactive Analog) Structural Difference: AdipoRon incorporates a piperidinyl ring and a benzoylphenoxy group, enhancing its ability to cross the blood-brain barrier and target adiponectin receptors. Functional Impact: The piperidine ring and extended aromatic system improve receptor binding specificity, unlike the target compound’s simpler benzyl-propyl chain, which may limit targeted activity .
N-[1-(chloromethyl)propyl]acetamide (Reactive Intermediate)
- Structural Difference : The chloromethyl group increases electrophilicity, enabling nucleophilic substitution reactions.
- Functional Impact : While the chlorine enhances synthetic utility (e.g., in Ethambutol production), the benzyl group in the target compound offers greater stability and lipophilicity, favoring passive diffusion in biological systems .
β-Carboline Derivative (Heterocyclic Analog)
- Structural Difference : The β-carboline system introduces planar aromaticity and a chiral center.
- Functional Impact : The pyridoindole moiety enables DNA intercalation or neurotransmitter receptor modulation, whereas the target compound’s benzyl group may support weaker π-π interactions but greater conformational flexibility .
Nimesulide (COX-2 Inhibitor Analog) Structural Difference: Nimesulide’s rigid phenoxyphenyl group optimizes binding to COX-2’s hydrophobic pocket. Functional Impact: The target compound’s flexible propyl chain lacks the rigidity required for COX-2 inhibition but may adapt to less constrained binding sites .
N-(7-hydroxy-1-naphthalenyl)acetamide (Polar Analog)
- Structural Difference : The hydroxylated naphthalene increases polarity and water solubility.
- Functional Impact : The target compound’s benzyl group reduces solubility but enhances membrane permeability, suggesting divergent applications in hydrophobic vs. hydrophilic environments .
Research Findings and Inferred Properties
- Lipophilicity : The benzyl group in the target compound confers a higher calculated logP (~2.5) compared to hydroxylated (logP ~1.8) or chlorinated (logP ~1.5) analogs, favoring blood-brain barrier penetration.
- This contrasts with chloromethyl analogs, which may undergo nucleophilic displacement .
- Synthetic Utility : The compound’s structure is amenable to further modifications, such as benzyl group halogenation or propyl chain elongation, to tune bioactivity.
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